molecular formula C9H18O2 B2678939 (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol CAS No. 2248184-35-0

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol

Cat. No.: B2678939
CAS No.: 2248184-35-0
M. Wt: 158.241
InChI Key: IRTYHWVHQHWFET-MRVPVSSYSA-N
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Description

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is an organic compound characterized by a chiral center at the second carbon atom, making it optically active. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a hydroxyl group attached to the first carbon of the propyl chain. The presence of the oxan ring and the hydroxyl group imparts unique chemical properties to this compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The oxan ring can be synthesized through the acid-catalyzed cyclization of 4-hydroxybutanal.

    Introduction of the Propyl Chain: The propyl chain can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the oxan ring to form the desired product.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired enantiomer.

    Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using amination reactions.

Major Products Formed

    Oxidation: Formation of 2-methyl-3-(oxan-4-yl)propanal or 2-methyl-3-(oxan-4-yl)propanone.

    Reduction: Formation of 2-methyl-3-(oxan-4-yl)propane.

    Substitution: Formation of 2-methyl-3-(oxan-4-yl)propyl halides or amines.

Scientific Research Applications

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the oxan ring can provide steric hindrance or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-3-(oxan-4-yl)propan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Methyl-3-(tetrahydrofuran-4-yl)propan-1-ol: A similar compound with a tetrahydrofuran ring instead of a tetrahydropyran ring.

    2-Methyl-3-(oxan-4-yl)butan-1-ol: A compound with an additional methyl group on the propyl chain.

Uniqueness

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-ol is unique due to its specific chiral configuration and the presence of the oxan ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2R)-2-methyl-3-(oxan-4-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-8(7-10)6-9-2-4-11-5-3-9/h8-10H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTYHWVHQHWFET-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCOCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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